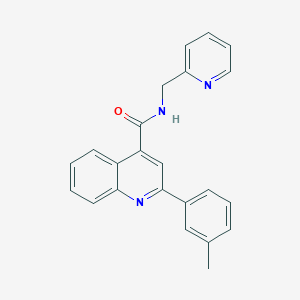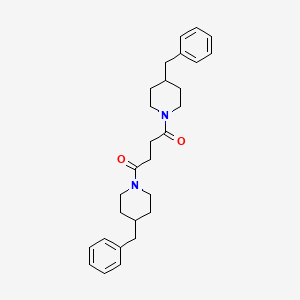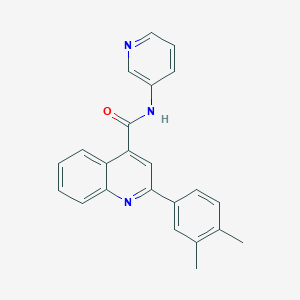
2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide
説明
2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been widely studied for its potential as a therapeutic agent for various neurological disorders. The compound acts as an antagonist for the ionotropic glutamate receptors, specifically the AMPA receptors.
作用機序
2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide acts as a non-competitive antagonist for the AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission in the central nervous system. The compound binds to the receptor and prevents the influx of calcium ions, leading to a reduction in neuronal excitability. This mechanism of action makes 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects in various experimental models. It has been found to reduce neuronal excitability and synaptic transmission, leading to a decrease in seizure activity in animal models of epilepsy. 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has also been shown to have analgesic effects in animal models of chronic pain. Additionally, it has been found to have neuroprotective effects in animal models of stroke.
実験室実験の利点と制限
2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist for the AMPA receptors, which makes it a valuable tool compound for investigating the role of these receptors in various neurological disorders. 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide is also relatively easy to synthesize and has good stability under standard laboratory conditions. However, one limitation of 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide is its low solubility in water, which can make it challenging to work with in some experimental setups.
将来の方向性
There are several future directions for 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide research. One potential avenue is the development of new therapeutic agents that target AMPA receptors for the treatment of neurological disorders. 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide can serve as a starting point for the development of new compounds with improved pharmacological properties. Another direction is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide can be used as a tool compound to investigate the underlying mechanisms of these diseases and to develop new therapeutic strategies. Finally, there is potential for the use of 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide in the development of new imaging agents for the visualization of AMPA receptors in the brain. This could lead to improved diagnosis and treatment of neurological disorders.
In conclusion, 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent for various neurological disorders. Its mechanism of action as an antagonist for AMPA receptors makes it a valuable tool compound for investigating the role of these receptors in disease states. 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, and there are several future directions for research in this field.
科学的研究の応用
2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool compound to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and chronic pain. 2-(3,4-dimethylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has also been used in the development of new therapeutic agents that target AMPA receptors.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-9-10-17(12-16(15)2)22-13-20(19-7-3-4-8-21(19)26-22)23(27)25-18-6-5-11-24-14-18/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIVQYRNQAWONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



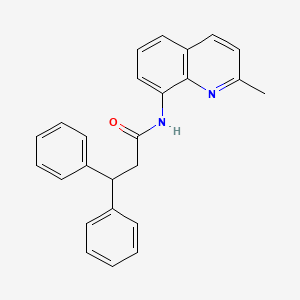

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3436399.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3436437.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(3-fluorobenzamide)](/img/structure/B3436449.png)
![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3436451.png)
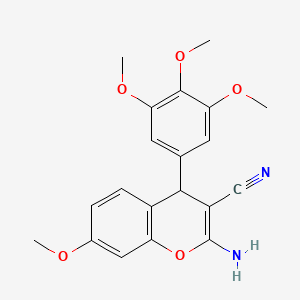

![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)
